(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol
Description
Classification and Nomenclature within Spirocyclic Compounds
The systematic classification of this compound within the broader family of spirocyclic compounds follows the established International Union of Pure and Applied Chemistry nomenclature system developed for these structurally complex molecules. According to this system, the compound is classified as a heterocyclic spiro compound, specifically because it contains heteroatoms (both oxygen and nitrogen) within its ring structure, distinguishing it from purely carbocyclic spiro compounds that contain only carbon atoms in their ring systems.
The nomenclature follows the von Baeyer system, originally proposed in 1900, which uses the prefix "spiro" followed by brackets containing the number of atoms in each ring, excluding the spiro atom itself. In the case of this compound, the designation [4.5] indicates that one ring contains four atoms and the other contains five atoms, with the spiro carbon serving as the common junction point. The "decan" portion of the name indicates the total number of skeletal atoms in the entire ring system, following standard nomenclature conventions for spirocyclic systems.
The systematic naming approach for this compound incorporates several critical elements that reflect its structural complexity. The "1-oxa" designation indicates the presence of an oxygen atom at position 1 in the ring system, while "8-aza" denotes the nitrogen atom at position 8. This precise positional notation follows the established numbering system for spirocyclic compounds, which begins from a ring atom adjacent to the spiro atom and proceeds through the smaller ring first, then through the spiro atom, and finally around the larger ring.
| Classification Category | Specific Designation | Structural Feature |
|---|---|---|
| Primary Class | Heterocyclic Spiro Compound | Contains heteroatoms in ring system |
| Ring Configuration | Monospiro System | Two rings connected by single spiro atom |
| Heteroatom Content | Oxa-aza derivative | Contains both oxygen and nitrogen |
| Ring Size Designation | [4.5] system | Four-membered and five-membered rings |
| Substitution Pattern | 8-Methyl derivative | Methyl group at position 8 |
The classification of this compound as a monospiro system distinguishes it from more complex polyspiro arrangements that contain multiple spiro junctions. This distinction is important for understanding both the synthetic accessibility and the potential biological activity of the compound, as monospiro systems generally exhibit different conformational properties compared to their polyspiro counterparts. The heterocyclic nature of the compound places it within a subclass that has shown particular promise in medicinal chemistry applications due to the enhanced hydrogen bonding capacity provided by the heteroatoms.
Within the broader context of spirocyclic nomenclature, this compound exemplifies the modern trend toward incorporating multiple heteroatoms within spirocyclic frameworks to enhance biological activity and improve drug-like properties. The systematic approach to naming such complex structures ensures unambiguous identification while providing immediate insight into the structural features that contribute to the compound's unique properties and potential applications.
Historical Context and Development of Spirocyclic Chemistry
The historical development of spirocyclic chemistry traces its origins to the pioneering work of Adolf von Baeyer in 1900, who first identified and named spiro compounds, establishing the fundamental nomenclature system that continues to be used today. Von Baeyer's initial observations focused on bicyclic compounds with a single common atom connecting two rings, leading to the designation "spirane" for these distinctive molecular architectures. This foundational work established the conceptual framework for understanding the unique structural features that distinguish spiro compounds from other types of polycyclic systems.
The early decades of the twentieth century witnessed gradual expansion of spirocyclic chemistry, with researchers like Radulescu contributing to the systematic understanding of more complex spiro-fused ring systems. Radulescu's work was particularly important in recognizing that each ring system in complex spirocyclic arrangements needed to be named separately, with additional specification of the spiro-fusion details. This systematic approach laid the groundwork for the comprehensive nomenclature system that would eventually be adopted by the International Union of Pure and Applied Chemistry.
The development of heterocyclic spiro compounds, exemplified by compounds like this compound, represents a more recent evolution in spirocyclic chemistry that gained momentum in the latter half of the twentieth century. The recognition that heteroatoms could serve as spiro centers, or could be incorporated within the ring systems themselves, opened new avenues for molecular design and significantly expanded the potential applications of spirocyclic compounds in pharmaceutical research.
| Historical Period | Key Development | Significance |
|---|---|---|
| 1900 | von Baeyer nomenclature introduction | Established fundamental naming system |
| Early 1900s | Radulescu systematic extensions | Complex spiro-fusion understanding |
| Mid-20th Century | Heteroatom incorporation | Expanded structural diversity |
| 2009 | "Escape from flatland" concept | Renewed pharmaceutical interest |
| 2010s | Three-dimensional drug design focus | Enhanced biological activity recognition |
The concept of "escape from flatland," introduced by Lovering in 2009, marked a pivotal moment in the modern appreciation of spirocyclic compounds. This paradigm shift emphasized the importance of three-dimensional molecular architecture in drug discovery, leading to renewed interest in spirocyclic scaffolds as alternatives to traditional planar aromatic systems. The recognition that saturated spirocycles possess improved physicochemical characteristics compared to their monocyclic counterparts catalyzed significant research efforts focused on developing new spirocyclic architectures for pharmaceutical applications.
Contemporary developments in spirocyclic chemistry have been driven by advances in synthetic methodology and improved understanding of structure-activity relationships. The development of efficient synthetic routes to complex heterocyclic spiro compounds has enabled the exploration of previously inaccessible structural motifs, leading to the discovery of compounds with enhanced biological activity and improved drug-like properties. Modern synthetic approaches, including cyclization reactions and rearrangement processes, have made compounds like this compound more readily accessible for research and development purposes.
The historical trajectory of spirocyclic chemistry demonstrates a clear evolution from simple carbocyclic systems to complex heterocyclic architectures that incorporate multiple functional elements within rigid three-dimensional frameworks. This evolution has been driven by the recognition that the unique structural features of spirocyclic compounds offer distinct advantages in terms of biological activity, selectivity, and physicochemical properties that are highly valued in modern pharmaceutical research.
Significance in Heterocyclic and Medicinal Chemistry Research
The significance of this compound in heterocyclic and medicinal chemistry research stems from its embodiment of key structural principles that have proven essential for modern drug discovery efforts. Heterocyclic spiro compounds have emerged as privileged scaffolds in medicinal chemistry due to their ability to provide enhanced three-dimensional character while maintaining optimal molecular weight and lipophilicity profiles for biological activity. The compound's structural features align with contemporary approaches to drug design that emphasize the importance of three-dimensional molecular architecture in achieving selectivity and efficacy.
Research in the field of spirocyclic medicinal chemistry has demonstrated that compounds with oxa-azaspiro frameworks exhibit particularly promising biological activities across diverse therapeutic areas. The presence of both oxygen and nitrogen heteroatoms within the spirocyclic system provides multiple opportunities for hydrogen bonding interactions with biological targets, enhancing the compound's potential for specific molecular recognition. Studies have shown that spiro-linked nitrogen-containing heterocyclic derivatives have emerged as attractive synthetic templates due to their prevalence in natural products and their demonstrated biological activities.
The three-dimensional nature of this compound contributes to its potential as a pharmaceutical scaffold by reducing conformational entropy penalties associated with target binding. This property is particularly valuable in the development of selective inhibitors and modulators, where precise molecular recognition is critical for therapeutic efficacy. The rigid spirocyclic framework constrains the molecule's conformational flexibility, potentially leading to enhanced binding affinity and reduced off-target interactions compared to more flexible molecular architectures.
Contemporary medicinal chemistry research has increasingly focused on the development of spirocyclic compounds as alternatives to traditional aromatic systems, driven by recognition of their superior physicochemical properties. The quaternary carbon structures inherent in spirocycles contribute to higher fraction of saturated carbons (Fsp³) values, a parameter that has been correlated with improved drug-like properties including enhanced solubility and reduced tendency toward aggregation. These properties make spirocyclic compounds particularly attractive for addressing challenging therapeutic targets that have proven difficult to modulate with conventional small molecules.
| Research Application | Structural Advantage | Therapeutic Potential |
|---|---|---|
| Target Selectivity | Rigid three-dimensional framework | Enhanced specificity |
| Molecular Recognition | Multiple hydrogen bonding sites | Improved binding affinity |
| Physicochemical Properties | High Fsp³ content | Superior drug-like characteristics |
| Synthetic Accessibility | Well-established methodologies | Efficient structure-activity relationship studies |
| Lead Optimization | Modular synthetic approaches | Rapid analog generation |
The synthetic accessibility of this compound through established cyclization methodologies has made it an attractive starting point for medicinal chemistry optimization efforts. The compound's structural features allow for systematic modification of various molecular elements, including the heteroatom positions, substitution patterns, and functional group attachments, enabling comprehensive structure-activity relationship studies. This synthetic flexibility is crucial for pharmaceutical research, where the ability to rapidly generate analogs for biological evaluation is essential for lead optimization processes.
Recent advances in spirocyclic chemistry have demonstrated the utility of oxa-azaspiro compounds as building blocks for more complex molecular architectures. The development of efficient synthetic routes to these scaffolds has enabled their incorporation into diverse pharmaceutical research programs, leading to the identification of novel therapeutic agents with improved profiles compared to traditional drug molecules. The continued evolution of synthetic methodology in this area promises to further expand the accessibility and utility of compounds like this compound in future drug discovery efforts.
Properties
IUPAC Name |
(8-methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-11-6-4-10(5-7-11)3-2-9(8-12)13-10/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWHCGXUNXAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCC(O2)CO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Parameters
| Method | Key Reagents/Conditions | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|
| Prins/Pinacol Cascade | Aldehyde, 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, Lewis acid (e.g., BF3·OEt2) | 0 to 25 °C | 55-80 | One-pot cascade, high stereocontrol |
| Iodocyclization + Substitution | Iodine source (I2, NIS), base (NaOH) | Room temp to 40 °C | 60-75 | Requires purification by chromatography |
| Reductive Amination + Cyclization | Methylamine, NaBH3CN or NaBH(OAc)3 | 0 to 30 °C | 50-70 | Sensitive to pH, careful workup needed |
Analytical and Characterization Data Supporting Preparation
- NMR Spectroscopy: ^1H and ^13C NMR confirm the spirocyclic framework and substitution pattern. Characteristic signals include methylene protons adjacent to oxygen and nitrogen, and methyl substituent on nitrogen.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (185.26 g/mol) and molecular formula C10H19NO2.
- Chromatography: Flash column chromatography with silica gel and mixed solvent systems (EtOAc/hexane) is standard for purification.
- Crystallography: X-ray crystallography of intermediates and final products validates stereochemistry and ring conformations.
Summary of Research Findings
- The Prins/pinacol cascade is a highly efficient and stereoselective method for constructing the spirocyclic core of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol.
- Iodocyclization followed by nucleophilic substitution provides an alternative route with moderate to good yields.
- Reductive amination strategies enable the introduction of nitrogen substituents prior to cyclization.
- Optimization of reaction conditions such as temperature, catalyst type, and solvent is crucial for maximizing yield and purity.
- Purification typically involves chromatographic techniques, and characterization is supported by NMR, HRMS, and sometimes crystallography.
Chemical Reactions Analysis
Types of Reactions: (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups or the ring system.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmaceutical Development
- SHP2 Inhibition : Recent studies have identified derivatives of this compound as potential inhibitors of SHP2 (Src Homology 2 Domain-containing Phosphatase 2), which is implicated in various cancers. The compound's structural modifications enhance its bioavailability and efficacy against target proteins involved in tumorigenesis .
- Treatment of Eating Disorders : The compound has been explored for its potential in treating eating disorders due to its ability to modulate neurotransmitter levels, thereby influencing appetite and metabolism .
- Neuropharmacology
Case Studies
-
SHP2 Inhibitor Discovery
- A study published in the Journal of Medicinal Chemistry reported the synthesis of various derivatives of this compound, demonstrating significant inhibition of SHP2 activity in vitro. The lead compounds showed promising results in preclinical models, suggesting their potential as therapeutic agents for cancer treatment .
- Neuroprotective Effects
Industrial Applications
- Synthesis of Fine Chemicals
-
Potential Agrochemical Uses
- Given its biological activity, there is potential for exploring this compound in agrochemical formulations aimed at pest control or plant growth regulation, although further research is needed to establish efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group and the spirocyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the spiro[4.5]decan core but differ in substituents, heteroatom arrangement, or functional groups, leading to distinct physicochemical and pharmacological properties.
Structural Analogs with Varied Substituents
Key Observations :
- Substituent Position : The -CH₂OH group at C2 (target compound) vs. C3 () alters hydrogen-bonding capacity and spatial orientation.
- N-Substituents : Methyl (target) vs. benzyl () modulates steric bulk and electronic effects, impacting receptor affinity.
- Functional Groups : Ketones () or esters () introduce reactivity differences, influencing metabolic stability.
Pharmacologically Active Derivatives
- {3-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl}methanol (): Contains a dichlorophenyl-pyrazine moiety linked to the spiro core. Demonstrated in vitro activity against kinase targets, highlighting the scaffold’s versatility in drug discovery.
- Crystalline Forms of Spirocyclic Methanol Derivatives (): Patent-protected compounds with optimized bioavailability, emphasizing the importance of solid-state properties in development.
Physicochemical Comparison
Biological Activity
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol, a compound belonging to the class of spirocyclic amines, has garnered attention for its potential biological activities, particularly as a muscarinic agonist. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves several chemical reactions that yield high purity products. For instance, one method utilizes methanolic hydrogen chloride to facilitate the reaction of 1,1-dimethylethyl 1-oxa-8-azaspiro[4,5]decane derivatives under controlled conditions, achieving yields upwards of 98% .
Muscarinic Receptor Agonism
Research has demonstrated that compounds within the 1-oxa-8-azaspiro[4.5]decane series exhibit significant activity at muscarinic receptors, particularly M1 receptors. In a study assessing structure-activity relationships (SAR), this compound was shown to enhance cognitive function in animal models by ameliorating scopolamine-induced memory impairment . Key findings include:
| Compound | M1 Receptor Affinity | In Vivo Activity | Selectivity |
|---|---|---|---|
| This compound | High | Amelioration of memory impairment | No selectivity over M2 |
The compound demonstrated potent agonistic activity in vitro and in vivo, with effects including improved memory retention and cholinergic side effects typically associated with muscarinic receptor activation .
Analgesic Properties
In addition to its cognitive-enhancing effects, this compound has been implicated in pain modulation through its interaction with fatty acid amide hydrolase (FAAH). Compounds that inhibit FAAH are known to alleviate various pain conditions, including neuropathic pain . The biological activity profile suggests potential therapeutic applications in managing chronic pain syndromes.
Case Studies
A notable case study involved the administration of this compound in a controlled environment where its effects on cognitive performance were assessed in rats. The results indicated that treatment with the compound significantly improved performance in passive avoidance tasks compared to control groups receiving placebo treatments .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol in laboratory settings?
- Methodological Answer : Based on hazard classifications (acute toxicity, skin/eye irritation), researchers should:
- Use chemical-resistant gloves (nitrile or neoprene) and full-body protective clothing.
- Employ respiratory protection (e.g., NIOSH-approved P95 respirators) in poorly ventilated areas.
- Implement emergency measures: flush eyes with water for ≥15 minutes upon exposure, and remove contaminated clothing immediately .
Q. How can the synthesis of this compound be optimized for yield and purity?
- Methodological Answer :
- Reaction Setup : Use dry benzene as a solvent under reflux (80°C for 3 hours) with a calcium chloride guard tube to exclude moisture, as demonstrated for analogous spiro compounds .
- Purification : Recrystallize the crude product from anhydrous THF to remove unreacted intermediates .
- Key Variables : Monitor reaction temperature and solvent dryness to minimize side reactions.
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
- Methodological Answer :
- X-ray Crystallography : Determine absolute configuration and bond angles using single-crystal diffraction (e.g., R factor <0.05, data-to-parameter ratio >15) to validate NMR assignments .
- Dynamic NMR (DNMR) : Apply variable-temperature NMR to detect conformational flexibility in solution that may explain discrepancies between solid-state and solution data .
- Case Study : For related azaspiro compounds, crystallography revealed puckered ring conformations not observable via routine NMR .
Q. What strategies can address inconsistent toxicity profiles reported in preliminary studies?
- Methodological Answer :
- In Silico Modeling : Use tools like ProTox-II to predict acute oral toxicity (LD50) and compare with experimental data from OECD Guideline 423 assays .
- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HEK293 cells) to establish EC50 values for respiratory irritation, as conflicting classifications exist (OSHA Class 3 vs. unclassified in other datasets) .
- Theoretical Framework : Link toxicity mechanisms to structural features (e.g., spirocyclic rigidity influencing metabolic stability) using QSAR models .
Q. How can the compound’s reactivity under varying pH and temperature conditions be systematically characterized?
- Methodological Answer :
- Stability Testing : Perform accelerated degradation studies (ICH Q1A guidelines) at 40°C/75% RH over 4 weeks, monitoring via HPLC-MS for decomposition products .
- pH-Dependent Studies : Use phosphate buffers (pH 2–12) to identify hydrolysis-sensitive functional groups (e.g., the oxa-azaspiro ether linkage) .
- Data Interpretation : Correlate degradation pathways with computational thermodynamics (Gaussian09, DFT B3LYP/6-31G*) to predict reactive sites .
Methodological Challenges and Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
